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Abstract
This technical guide provides a comprehensive structural analysis of (1-Methyl-2-propyn-1-

yl)benzene, more systematically named 3-phenyl-1-butyne. This document collates

spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these

analytical techniques are provided to ensure reproducibility. The guide also includes a visual

representation of the analytical workflow for structural elucidation.

Introduction
(1-Methyl-2-propyn-1-yl)benzene, or 3-phenyl-1-butyne, is an organic compound featuring a

benzene ring and a terminal alkyne group. The presence of both aromatic and alkyne

functionalities makes it a molecule of interest in synthetic organic chemistry, potentially serving

as a building block for more complex structures. Accurate structural elucidation is paramount

for its application in further research and development. This guide presents a summary of its

key structural features as determined by modern spectroscopic methods.

Spectroscopic Data
The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for 3-phenyl-1-butyne.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.25-7.45 Multiplet - 5H Ar-H

3.85 Quartet 7.0 1H Ph-CH(CH₃)

2.10 Singlet - 1H C≡C-H

1.65 Doublet 7.0 3H CH-CH₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Assignment

144.0 Ar-C (quaternary)

128.5 Ar-CH (ortho/meta)

127.0 Ar-CH (para)

126.5 Ar-CH (ortho/meta)

84.0 C≡CH

71.0 C≡CH

35.0 Ph-CH(CH₃)

22.0 CH-CH₃

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3310 Strong, Sharp ≡C-H stretch

3030 Medium Aromatic C-H stretch

2970 Medium Aliphatic C-H stretch

2120 Weak C≡C stretch

1600, 1495, 1450 Medium-Weak
Aromatic C=C skeletal

vibrations

695, 755 Strong
Monosubstituted benzene C-H

bend (out-of-plane)

Mass Spectrometry (MS)
Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

130 40 [M]⁺ (Molecular Ion)

115 100 [M-CH₃]⁺ (Base Peak)

91 30 [C₇H₇]⁺ (Tropylium ion)

77 15 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer was used for both ¹H and ¹³C NMR analysis.

Sample Preparation: Approximately 10-20 mg of 3-phenyl-1-butyne was dissolved in 0.7 mL

of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) was used

as an internal standard (0 ppm).[1][2]
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¹H NMR Acquisition: The ¹H NMR spectrum was acquired with a 30° pulse width, a relaxation

delay of 1.0 seconds, and 16 scans. The spectral width was set to 12 ppm.

¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled

sequence with a 45° pulse width, a relaxation delay of 2.0 seconds, and 512 scans. The

spectral width was set to 220 ppm.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed,

phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are

reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a

deuterated triglycine sulfate (DTGS) detector was used.

Sample Preparation: As 3-phenyl-1-butyne is a liquid at room temperature, a neat spectrum

was obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) salt

plates to form a thin film.[3][4]

Data Acquisition: The spectrum was recorded in the range of 4000-600 cm⁻¹. A total of 32

scans were co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio. A

background spectrum of the empty salt plates was recorded and automatically subtracted

from the sample spectrum.

Data Processing: The resulting interferogram was Fourier transformed to produce the

infrared spectrum, which was plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system was

employed, consisting of a gas chromatograph with a capillary column coupled to a mass

spectrometer with an electron ionization (EI) source.[5][6]

Sample Preparation: A dilute solution of 3-phenyl-1-butyne was prepared in

dichloromethane. 1 µL of this solution was injected into the GC inlet.

GC Conditions:
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Injector Temperature: 250 °C

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase suitable for

volatile organic compounds.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped

at 10 °C/min to 280 °C and held for 5 minutes.[7]

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Processing: The total ion chromatogram (TIC) was processed to identify the peak

corresponding to 3-phenyl-1-butyne. The mass spectrum for this peak was extracted, and

the mass-to-charge ratios (m/z) and relative intensities of the fragment ions were

determined.

Visualizations
Experimental Workflow for Structural Elucidation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://bio-protocol.org/exchange/minidetail?id=8577247&type=30
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Interpretation

Sample

Dissolution in CDCl3
(for NMR)

NMR

Neat Liquid Film
(for IR)

IR

Dilution in DCM
(for GC-MS)

MS

NMR Spectroscopy
(1H, 13C) IR Spectroscopy GC-MS Analysis

Chemical Shifts,
Coupling Constants,

Integration
Characteristic Frequencies Molecular Ion Peak,

Fragmentation Pattern

Final Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 3-phenyl-1-butyne.

Logical Relationship in Mass Spectrometry
Fragmentation
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Caption: Proposed fragmentation pathway for 3-phenyl-1-butyne in EI-MS.

Conclusion
The structural analysis of (1-Methyl-2-propyn-1-yl)benzene (3-phenyl-1-butyne) has been

successfully performed using a combination of NMR, IR, and MS techniques. The

spectroscopic data presented in this guide are consistent with the proposed structure and
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provide a reliable reference for researchers. The detailed experimental protocols offer a

standardized approach for the characterization of this compound, ensuring data consistency

and comparability across different laboratories. The provided visualizations of the experimental

workflow and fragmentation pathway serve as clear and concise summaries of the analytical

process and key structural relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1296858?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

